3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-[2-(Difluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Difluoromethyl)phenyl]bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclo[111]pentane core This can be achieved through intramolecular cyclization reactions, often using transition metal catalysts to facilitate the formation of the strained ring system
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and borane (BH3) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include esters, amides, alcohols, aldehydes, and other substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be utilized to study the effects of difluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or as a precursor for bioactive molecules.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its difluoromethyl group can enhance the biological activity and metabolic stability of drug candidates.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the difluoromethyl group may interact with biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
3-(Difluoromethyl)phenylacetic acid: Similar structure but lacks the bicyclic core.
2-(Difluoromethyl)benzoic acid: Similar difluoromethyl group but different aromatic ring positioning.
Bicyclo[1.1.1]pentane derivatives: Other derivatives with different substituents on the bicyclic core.
Uniqueness: 3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its combination of a difluoromethyl group and a highly strained bicyclic structure, which can impart unique chemical and physical properties compared to its similar compounds.
Properties
IUPAC Name |
3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2O2/c14-10(15)8-3-1-2-4-9(8)12-5-13(6-12,7-12)11(16)17/h1-4,10H,5-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKMXBWJQXEGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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